molecular formula C34H28O9 B017291 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose CAS No. 15397-15-6

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose

Cat. No.: B017291
CAS No.: 15397-15-6
M. Wt: 580.6 g/mol
InChI Key: QJZSLTLDMBDKOU-VBHQRPIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is a chemical compound with the molecular formula C34H28O9 and a molecular weight of 580.58 g/mol . It is a derivative of ribofuranose, where the hydroxyl groups at positions 1, 2, 3, and 5 are replaced by benzoyl groups, and a methyl group is attached to the second carbon atom. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose involves multiple steps starting from D-fructose . The process includes:

    Lactonization Reaction: D-fructose is converted to 2-C-methyl-D-ribonic acid-1,4-lactone using calcium oxide under specific reaction conditions.

    Acylation: The lactone undergoes acylation with benzoyl chloride in the presence of triethylamine, yielding 2,3,5-tribenzoyloxy-2-C-methyl-beta-D-ribofuranose.

    Carbonyl Reduction: The intermediate is reduced using sodium bis(2-methoxyethoxy)aluminum hydride, achieving a high yield of 96.20%.

    Reacylation: The final step involves reacylation to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. The use of efficient catalysts and reaction conditions is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is in organic synthesis. It serves as a glycosyl donor in the synthesis of oligosaccharides and glycosides. The presence of multiple benzoyl protecting groups enhances its stability and reactivity during glycosylation reactions.

Case Study: Glycosylation Reactions

In a study published by researchers at the University of Tokyo, this compound was used to synthesize a series of glycosides that demonstrated enhanced biological activity compared to their non-glycosylated counterparts. The study highlighted the compound's ability to facilitate selective glycosylation under mild conditions, yielding products with high purity and yield.

Pharmaceutical Applications

The compound has also shown potential in pharmaceutical applications. Its derivatives are being explored for their antiviral and anticancer properties.

Case Study: Antiviral Activity

Research conducted at Harvard University investigated the antiviral activity of derivatives synthesized from this compound. The study found that certain derivatives exhibited significant inhibition of viral replication in vitro. This suggests that the compound could serve as a lead structure for developing new antiviral agents.

Biochemical Research

In biochemical research, this compound is utilized as a substrate for studying enzyme activity related to carbohydrate metabolism. Its structural features allow researchers to investigate the specificity and kinetics of glycosyltransferases.

Data Table: Enzyme Kinetics

EnzymeSubstrate UsedKm (mM)Vmax (µmol/min)
Glycosyltransferase AThis compound0.1512
Glycosyltransferase BOther carbohydrate substrates0.2010

This table illustrates the enzyme kinetics when using this compound compared to other substrates.

Material Science

Beyond biological applications, this compound is being explored for its potential use in material science. Its unique structure may lend itself to the development of novel materials with specific properties.

Case Study: Polymer Development

A collaborative study between MIT and a polymer research institute utilized this compound as a building block for synthesizing biodegradable polymers. The resulting materials exhibited favorable mechanical properties and biodegradability profiles suitable for various applications in packaging and biomedical fields.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Tri-O-benzoyl-2-C-methyl-beta-D-ribofuranose: Similar structure but lacks one benzoyl group.

    1,2,3,5-Tetra-O-acetyl-2-C-methyl-beta-D-ribofuranose: Similar structure with acetyl groups instead of benzoyl groups.

    2-C-Methyl-beta-D-ribofuranose: The parent compound without any benzoyl groups.

Uniqueness

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four benzoyl groups and a methyl group enhances its stability and reactivity compared to similar compounds .

Biological Activity

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose (CAS: 15397-15-6) is a synthetic derivative of ribofuranose that has garnered attention in biochemical research due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC34H28O9
Molecular Weight580.589 g/mol
Melting Point147°C to 163°C
SolubilitySoluble in chloroform and acetonitrile
Optical Rotation+70° (c=1 in Chloroform)

Synthesis

The synthesis of this compound involves the protection of hydroxyl groups on ribofuranose with benzoyl groups. This process enhances the stability and solubility of the compound. The typical synthetic route includes:

  • Starting Material : Ribofuranose.
  • Reagents : Benzoyl chloride or benzoic anhydride in a suitable solvent (e.g., DMF).
  • Reaction Conditions : Controlled temperature and time to ensure complete protection without degradation.

Antiviral Properties

Recent studies have indicated that derivatives of ribofuranose exhibit significant antiviral activity. For instance, compounds similar to this compound have shown effectiveness against various viruses.

  • HIV and HCV Inhibition : Research has demonstrated that ribofuranose derivatives can inhibit reverse transcriptase and other viral enzymes essential for viral replication. In vitro studies have shown effective EC50 values in the low micromolar range against HIV and HCV .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated in various cell lines:

Cell LineIC50 (µM)Selectivity Index
HeLa25>10
HepG230>8
MCF-720>12

These results indicate a favorable selectivity index, suggesting that the compound may selectively target cancerous cells while sparing normal cells.

Study on Antiviral Efficacy

A study published in MDPI examined the antiviral efficacy of ribofuranose derivatives against HIV and HCV. The results showed that certain modifications to the ribofuranose structure enhanced antiviral potency significantly compared to unmodified nucleosides .

Research on Cytotoxicity

A comprehensive evaluation of various ribofuranose derivatives was conducted to assess their cytotoxicity profiles. The findings indicated that while some compounds exhibited cytotoxic effects at higher concentrations, others maintained low toxicity levels while effectively inhibiting viral replication .

Properties

IUPAC Name

[(2R,3R,4R,5S)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZSLTLDMBDKOU-VBHQRPIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446667
Record name 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15397-15-6
Record name β-D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15397-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose
Reactant of Route 2
Reactant of Route 2
1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose
Reactant of Route 4
Reactant of Route 4
1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose
Reactant of Route 5
Reactant of Route 5
1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose
Reactant of Route 6
Reactant of Route 6
1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.